Enitociclib

Description

Properties

CAS No. |

1610408-97-3 |

|---|---|

Molecular Formula |

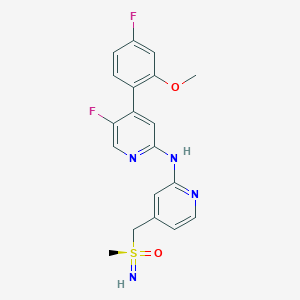

C19H18F2N4O2S |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]-2-pyridinyl]pyridin-2-amine |

InChI |

InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25)/t28-/m0/s1 |

InChI Key |

YZCUMZWULWOUMD-NDEPHWFRSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)C[S@@](=N)(=O)C |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C |

Origin of Product |

United States |

Preparation Methods

Regioselective Amination

Chirality Management

-

Asymmetric synthesis : Use of (S)-2-(piperidin-2-yl)ethanol ensures enantiomeric purity, critical for binding affinity.

Analytical and Pharmacological Validation

Post-synthesis, this compound undergoes rigorous characterization to confirm structure and potency:

Spectroscopic Analysis

Biological Activity Assessment

-

Kinase selectivity profiling : this compound exhibits >100-fold selectivity for CDK9 over CDK2/4/6.

-

IC₅₀ determination : Sub-nanomolar potency against CDK9 in MM cell lines (IC₅₀: 1–5 nM).

Scale-Up and Manufacturing Considerations

Industrial-scale production of this compound requires addressing:

Chemical Reactions Analysis

Mechanism of Action: CDK9 Inhibition and RNA Polymerase II Inactivation

Enitociclib binds to CDK9, a component of the positive transcription elongation factor (P-TEFb) complex, preventing its kinase activity . This inhibition disrupts the phosphorylation of RNA polymerase II (RNAPII) at serine residues (Ser2/Ser5), which is critical for transcription elongation . The resulting inactivation of RNAPII halts the synthesis of short-lived mRNA transcripts, including oncogenes like MYC and MCL1 .

Key Reaction :

Depletion of Short-lived mRNA Transcripts

CDK9 inhibition by this compound rapidly reduces the transcription of short-lived mRNAs, such as MYC and MCL1 , which encode antiapoptotic and proliferative proteins . This occurs due to the transient nature of these mRNAs, leading to their rapid degradation in the absence of ongoing transcription. Preclinical studies demonstrated that this compound treatment (250 nM for 4 hours) reduced phosphorylated RNAPII levels by 50% in SU-DHL-4 cells within 6 hours .

Table: IC₅₀ Values Across Studies

Downregulation of Oncogenic Proteins (MYC and MCL1)

The depletion of MYC and MCL1 mRNAs translates to reduced protein levels. In SU-DHL-4 and SU-DHL-10 cell lines, this compound (0.25–1 µM) induced dose-dependent decreases in MYC and MCL1 proteins within 6–24 hours . This downregulation creates an "oncogenic shock," destabilizing cancer cell survival pathways.

Western Blot Findings :

-

MYC : Reduced by 50–80% in SU-DHL-10 cells after 48-hour treatment .

-

MCL1 : Persistent suppression observed at 6–24 hours post-treatment .

Induction of Apoptosis via Caspase-3 Activation

This compound’s inhibition of CDK9 indirectly triggers apoptosis through caspase-3 activation. In MM and lymphoma models, cleavage of caspase-3 and PARP (poly(ADP-ribose) polymerase) was observed within 6–24 hours of treatment . This effect is dose-dependent and enhanced when combined with venetoclax (a BCL-2 inhibitor) .

Key Pathway :

Synergistic Effects with Other Therapies

This compound demonstrates synergism with agents targeting complementary pathways:

Synergy Scores :

| Combination | Synergy Score (ZIP Method) | Citation |

|---|---|---|

| This compound + Venetoclax | >10 | |

| This compound + Lenalidomide | >10 |

Pharmacokinetic and Pharmacodynamic Insights

Preclinical PK/PD modeling revealed that this compound’s unbound plasma concentrations (e.g., 117 nmol/L at 30 mg dose) correlate with MYC and MCL1 mRNA suppression . Its half-life (~5.56 hours) allows intermittent dosing, balancing efficacy and tolerability .

Scientific Research Applications

Non-Hodgkin Lymphoma (NHL)

Enitociclib is being evaluated in clinical trials for its efficacy in treating various forms of NHL. Preliminary results from phase 1 trials indicate a favorable safety profile with manageable side effects, including mild gastrointestinal disturbances and fatigue. Notably, the drug showed potential clinical activity against aggressive NHL subtypes:

- Phase 1 Trials : In one trial involving patients with aggressive NHL, this compound was administered at a dosage of 30 mg once weekly. The results indicated some clinical responses, although further studies are required to establish its efficacy definitively .

Chronic Lymphocytic Leukemia (CLL)

In CLL, this compound has been tested in patients with relapsed or refractory disease. Initial findings suggest that the drug may help overcome resistance to existing therapies:

- Combination Therapy : this compound has been used in combination with other agents like venetoclax and prednisone, showing promising results in early trials. For instance, partial responses were observed in patients with double-hit diffuse large B-cell lymphoma (DH-DLBCL) and peripheral T-cell lymphoma (PTCL) .

Multiple Myeloma (MM)

Recent studies have highlighted the potential of this compound in treating multiple myeloma. In vitro experiments demonstrated significant cytotoxicity against various myeloma cell lines, with IC50 values ranging from 36 nM to 78 nM:

- Synergistic Effects : this compound exhibited synergistic effects when combined with established myeloma treatments such as bortezomib and lenalidomide, enhancing overall therapeutic efficacy .

Case Study 1: Efficacy in NHL

In a cohort of patients with NHL undergoing treatment with this compound, four out of seven patients achieved partial responses, indicating an overall response rate of approximately 57%. This study underscores the drug's potential as a therapeutic option for challenging cases where traditional therapies have failed .

Case Study 2: Overcoming Resistance

In preclinical models of multiple myeloma, this compound demonstrated robust anti-tumor activity by inducing apoptosis through the depletion of MYC and MCL-1. This mechanism highlights its potential role in overcoming therapeutic resistance commonly observed in relapsed cases .

Safety Profile

The safety profile of this compound appears favorable based on current clinical trials. Most adverse events reported were mild to moderate, including gastrointestinal symptoms and transient low white blood cell counts. Importantly, no high-grade liver toxicities have been recorded thus far .

Mechanism of Action

Enitociclib exerts its effects by inhibiting the kinase activity of CDK9, thereby preventing the phosphorylation and activation of RNA polymerase II. This leads to the downregulation of transcription factors such as MYC and MCL1, resulting in cell cycle arrest and apoptosis. The compound’s ability to selectively target CDK9 makes it a promising therapeutic agent for cancers characterized by MYC overexpression .

Comparison with Similar Compounds

Mechanism of Action :

- Enitociclib binds to CDK9, inhibiting its kinase activity and blocking phosphorylation of RNA Pol II at Ser2 .

- This leads to rapid depletion of MYC and MCL1 mRNA and protein levels, triggering apoptosis in MYC-driven cancers like diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) .

Clinical Efficacy :

- In preclinical models, this compound induced complete regression of MYC-overexpressing SU-DHL-10 xenografts at 15 mg/kg (weekly dosing) .

- Phase 1 trials (NCT02635672) reported partial responses (PRs) in patients with relapsed/refractory lymphoma, including transformed follicular lymphoma (tFL) and peripheral T-cell lymphoma (PTCL), with a favorable safety profile .

Comparison with Similar CDK9 Inhibitors

This compound vs. Atuveciclib and KB-0742

| Parameter | This compound | Atuveciclib | KB-0742 |

|---|---|---|---|

| Target Specificity | Selective for CDK9 (IC50: 3 nM) | CDK9 (less selective) | CDK9 (less selective) |

| Duration of Action | Sustained p-Ser2 inhibition (>48 hrs) | Transient inhibition (≤16 hrs) | Transient inhibition (≤16 hrs) |

| MYC/MCL1 Suppression | 75% mRNA reduction for 16–48 hrs | 50% mRNA reduction for ≤16 hrs | 50% mRNA reduction for ≤16 hrs |

| Apoptosis Induction | 3–5-fold ↑ cPARP (vs. baseline) | Moderate cPARP increase | No significant cPARP change |

| Clinical Stage | Phase 1/2 (NCT02635672, NCT05371054) | Preclinical/early clinical | Preclinical/early clinical |

Key Findings :

- This compound showed superior durability in suppressing MYC and MCL1 transcripts compared to atuveciclib and KB-0742. In SU-DHL-10 cells, this compound maintained 75% mRNA depletion for 48 hours post-treatment, whereas atuveciclib and KB-0742 only achieved 50% depletion for ≤16 hours .

- This compound uniquely induced sustained protein depletion of Myc and Mcl-1 in SU-DHL-4 and SU-DHL-10 cell lines, correlating with apoptosis activation (cPARP ↑3–5-fold) .

This compound vs. AZD4573

| Parameter | This compound | AZD4573 |

|---|---|---|

| Selectivity | >50-fold selectivity over other CDKs | Moderate selectivity |

| Administration | Weekly IV infusion | Daily IV infusion |

| MYC Suppression | IC50: 43–74 nM (DLBCL cell lines) | IC50: ~100 nM (AML models) |

| Safety Profile | Low hepatotoxicity | Dose-limiting hepatotoxicity |

| Clinical Utility | Active in MYC+ lymphomas | Limited to hematologic malignancies |

Key Findings :

This compound vs. Pan-CDK Inhibitors

| Parameter | This compound | Pan-CDK Inhibitors (e.g., Dinaciclib) |

|---|---|---|

| Target Range | CDK9-specific | CDK1, 2, 5, 7, 9 |

| Off-Target Effects | Minimal | Significant (e.g., neutropenia) |

| Efficacy in MYC+ Cancers | Complete regression in xenografts | Partial tumor growth inhibition |

| Clinical Adoption | Emerging as monotherapy/combination | Limited due to toxicity |

Key Findings :

- Pan-CDK inhibitors like dinaciclib show suboptimal efficacy and severe adverse events (e.g., neutropenia), whereas this compound’s selectivity minimizes off-target effects .

Research Findings and Clinical Implications

Transcriptional Reprogramming :

Biological Activity

Enitociclib, also known as VIP152 or BAY-1251152, is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcriptional elongation by RNA polymerase II. This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as diffuse large B-cell lymphoma (DLBCL) and multiple myeloma (MM).

CDK9 is part of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, facilitating transcriptional elongation. By inhibiting CDK9, this compound effectively disrupts the transcription of oncogenes such as MYC and anti-apoptotic factors like MCL1, leading to apoptosis in cancer cells. This mechanism is particularly relevant in MYC-driven malignancies, where MYC overexpression is associated with poor prognosis and resistance to conventional therapies .

Preclinical Studies

Efficacy in Cell Lines

This compound has demonstrated significant cytotoxic effects across various cancer cell lines. In vitro studies revealed IC50 values ranging from 36 nM to 78 nM against multiple myeloma (MM) cell lines, indicating potent anti-tumor activity. The compound's efficacy was further enhanced when combined with other agents such as bortezomib and venetoclax, showcasing synergistic effects that promote apoptosis through the cleavage of pro-caspase-3 and PARP .

Animal Models

In vivo studies using SCID mice xenograft models have shown that this compound administration leads to a dramatic reduction in tumor volume. For instance, tumor volumes were reduced to 1-4% of control sizes after treatment with this compound administered at 15 mg/kg every seven days. Additionally, median survival times increased by up to 10.5 days , underscoring the compound's therapeutic potential .

Clinical Trials

Recent clinical trials have evaluated this compound in patients with aggressive forms of DLBCL. In a phase I study involving patients with double-hit DLBCL, this compound was administered intravenously at a dose of 30 mg once weekly . Results indicated complete metabolic remissions in 2 out of 7 patients , highlighting its clinical efficacy . The pharmacodynamic effects observed included significant downregulation of MYC and MCL1 mRNA levels, coupled with alterations in RNA polymerase II phosphorylation status.

Case Studies

- Double-Hit DLBCL : A patient cohort treated with this compound showed robust downregulation of MYC expression and induction of apoptosis markers. This case study emphasizes the drug's potential as a targeted therapy for MYC+ lymphomas that are typically resistant to standard treatments .

- Multiple Myeloma : Another study assessed the combination of this compound with lenalidomide in MM models, demonstrating enhanced anti-tumor effects and improved survival rates compared to monotherapy .

Summary of Findings

| Study Type | Key Findings | IC50 Values | Administration Method |

|---|---|---|---|

| In Vitro | Significant cytotoxicity across various cancer lines | 36 nM - 78 nM | N/A |

| In Vivo | Tumor volume reduction to 1-4% of control | N/A | IV 15 mg/kg every 7 days |

| Clinical Trial | Complete remissions in DLBCL patients | N/A | IV 30 mg once weekly |

Q & A

Q. What molecular mechanisms underlie Enitociclib’s efficacy in MYC-driven lymphomas?

this compound selectively inhibits CDK9, a kinase critical for RNA polymerase II (RNA Pol II) phosphorylation at Ser2, thereby disrupting transcription elongation of short-lived oncoproteins like MYC and MCL1. In MYC-amplified SU-DHL-4 and SU-DHL-10 cell lines, this compound reduces RNA Pol II phosphorylation, depletes MYC/MCL1, and activates apoptosis. Experimental validation includes Western blotting for phospho-Ser2 RNA Pol II and qPCR for MYC/MCL1 mRNA levels .

Q. How should researchers validate CDK9 selectivity in preclinical models?

Use kinase profiling assays to confirm CDK9 specificity. For example, GFH009 (a comparator CDK9 inhibitor) was tested against 468 kinases, showing minimal off-target activity. Similarly, validate this compound’s selectivity using in vitro kinase assays (e.g., CDK9/cyclin T1) and compare with other CDKs (e.g., CDK1, CDK2). Off-target effects can be assessed via RNA-seq to identify pathways unrelated to RNA Pol II transcription .

Q. What in vitro and in vivo models are appropriate for studying this compound’s antitumor effects?

- In vitro: Use hematologic malignancy cell lines (e.g., MV-4-11, HL-60) for apoptosis assays (Annexin V/PI staining) and CellTiter-Glo® for proliferation.

- In vivo: Employ xenograft models (e.g., MV-4-11 in BALB/c nude mice) with tumor volume measurements and pharmacodynamic markers (MYC/MCL1 depletion via IHC). Dose-response studies should include vehicle and comparator arms (e.g., GFH009) .

Advanced Research Questions

Q. How can experimental design address contradictory data on MYC downregulation across lymphoma subtypes?

Contradictions may arise from tumor heterogeneity or differential dependency on MYC. To resolve this:

Q. What methodologies optimize combination therapy studies with this compound and venetoclax?

- Dose escalation: Follow a 3+3 design with this compound (e.g., 50–100 mg/kg) + venetoclax (e.g., 10–50 mg/kg) in preclinical models.

- Synergy assessment: Calculate combination indices (CI) using Chou-Talalay analysis.

- Biomarkers: Monitor BCL2-family proteins (e.g., MCL1, BCL-xL) via flow cytometry and apoptosis via cleaved caspase-3 assays. Early-phase clinical trials (NCT05371054) report synergism in PTCL and DH-DLBCL, with partial responses (80–91% tumor reduction) .

Q. How can researchers mitigate ethical and practical challenges in translating this compound to clinical trials?

- Ethical considerations: Ensure informed consent for relapsed/refractory lymphoma patients, emphasizing risks of cytopenias and gastrointestinal toxicity observed in Phase I trials.

- Practical strategies: Use adaptive trial designs (e.g., Bayesian models) to accelerate dose optimization. Collaborate with NIH-sponsored networks for patient recruitment and data sharing .

Methodological Considerations

Q. What statistical approaches are robust for analyzing this compound’s pharmacodynamic data?

- Apoptosis/proliferation assays: Apply one-way ANOVA with Dunnett’s test for multiple comparisons against controls (e.g., DMSO).

- Xenograft studies: Use two-way ANOVA with Dunnett’s test for longitudinal tumor volume analysis.

- Survival data: Kaplan-Meier curves with log-rank tests for progression-free survival .

How should researchers structure PICOT questions for this compound studies?

Example:

- Population (P): Patients with relapsed/refractory MYC+ DLBCL.

- Intervention (I): this compound (50 mg/kg oral, daily).

- Comparison (C): Venetoclax + prednisone.

- Outcome (O): Complete response rate at 6 cycles.

- Time (T): 12-month follow-up.

This framework ensures alignment with clinical endpoints and reduces ambiguity in trial design .

Data Interpretation and Reporting

Q. How to reconcile discrepancies between preclinical efficacy and clinical outcomes?

- Preclinical: Optimize dosing schedules (e.g., intermittent vs. continuous) to mimic human pharmacokinetics.

- Clinical: Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with MYC suppression. Early-phase trials show partial responses in PTCL but limited activity in DH-DLBCL, highlighting subtype-specific resistance mechanisms .

Q. What guidelines ensure reproducibility in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.